molecular formula C24H36O8 B015228 [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate CAS No. 81873-08-7

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate

Cat. No. B015228
CAS RN: 81873-08-7
M. Wt: 452.5 g/mol
InChI Key: ZSBZMJGJWOYRBW-JZLRHMRTSA-N
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Description

The compound belongs to a class of organic molecules that include chromen and acetate functional groups. These compounds are significant in chemical synthesis and pharmaceutical research due to their diverse biological activities and complex molecular structures.

Synthesis Analysis

The synthesis of related chromen derivatives typically involves condensation, cyclization, and oxidation reactions. For instance, the synthesis of pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional antioxidant, is achieved through condensation of trimethylhydroquinone with acetaldehyde in an acid-catalyzed reaction, followed by oxidation behaviors in various conditions (Rosenau et al., 2002).

Molecular Structure Analysis

The structural analysis of chromen derivatives like the isomeric compounds 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthol and its analogs has been elucidated through IR, NMR, and crystallography, providing insights into their molecular configurations and the influence of substituents on their spatial arrangement (Srinivasan et al., 2012).

Chemical Reactions and Properties

Chromen derivatives undergo various chemical reactions, including photo-reorganization, leading to the formation of complex pentacyclic compounds (Dalai et al., 2017). Their reactivity can be influenced by substituents, affecting their chemical behavior and the formation of products under different conditions.

Scientific Research Applications

Synthesis Methods

The compound “[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate” and its derivatives are synthesized through various methods. For instance, an efficient synthesis of benzopyrone derivatives, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile, was reported through Claisen condensation and subsequent reactions (El-Shaaer, 2012). Another synthesis approach involved the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various derivatives (Čačić et al., 2009).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of the compound's derivatives. For instance, synthesized 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives were studied for their antimicrobial activities (El-Shaaer, 2012). Additionally, the antibacterial activity of novel 3,6-disubstituted coumarin derivatives, possibly related to the compound , has been evaluated against various bacterial strains (Velpula et al., 2015).

Antineoplastic and Antioxidant Activities

The antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen derivatives, structurally similar to the compound, was evaluated, indicating potential in antitumor studies (Gašparová et al., 2013). Moreover, the antioxidant activity of synthesized coumarins, possibly related, was studied using different methods, suggesting their potential as antioxidants (Kadhum et al., 2011).

Miscellaneous Applications

The compound's derivatives also find applications in other areas. For instance, a study focused on the synthesis of 2H-chromen derivative from the red seaweed Gracilaria opuntia with antioxidative and anti-inflammatory properties (Makkar & Chakraborty, 2018).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

Given the limited information available, it’s difficult to speculate on future directions for research on this compound. However, given its structural similarity to forskolin1, it could be of interest in pharmacological research.


properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBZMJGJWOYRBW-JZLRHMRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forskolin J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 5
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate
Reactant of Route 6
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate

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